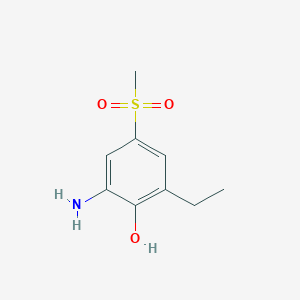

2-Amino-6-ethyl-4-methylsulfonylphenol

Description

Contextualization within Aromatic Amine and Sulfonyl Chemistry

Aromatic amines are fundamental building blocks in organic synthesis, with the amino group significantly influencing the reactivity of the aromatic ring. It acts as a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The presence of the amino group also imparts basic properties to the molecule.

On the other hand, the sulfonyl group (-SO2R) is a strongly electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Compounds containing a sulfonyl group are prevalent in medicinal chemistry and materials science. The juxtaposition of a strongly electron-donating amino group and a strongly electron-withdrawing methylsulfonyl group on the same aromatic ring, as seen in 2-Amino-6-ethyl-4-methylsulfonylphenol, creates a unique electronic environment that can lead to interesting and potentially useful chemical properties.

Historical Development and Evolution of Synthetic Strategies for Multifunctionalized Phenols

The synthesis of highly substituted phenols with precise regiochemical control has been a long-standing challenge for organic chemists. chemeo.com Early methods often relied on harsh reaction conditions and suffered from a lack of selectivity, leading to mixtures of isomers. guidechem.com The development of modern synthetic methodologies has provided more elegant and efficient routes to such complex molecules.

While a specific synthetic pathway for this compound is not extensively documented in publicly available literature, its synthesis can be envisioned by drawing parallels with the preparation of structurally similar compounds. For instance, a Chinese patent describes the synthesis of 2-amino-4-(ethylsulfonyl) phenol (B47542). google.com This process involves the reaction of 4-ethylsulfonyl-2-nitro-chlorobenzene with an alkali to yield 4-(ethylsulfonyl)-2-nitrophenol, followed by the reduction of the nitro group to an amino group. google.com

A plausible synthetic route for this compound could therefore commence with a suitably substituted phenol or benzene (B151609) derivative, followed by a series of regioselective reactions to introduce the required functional groups. This could involve:

Introduction of the sulfonyl group: This is often achieved through sulfonation or chlorosulfonation followed by reaction with a suitable methylating agent.

Introduction of the ethyl group: Friedel-Crafts alkylation is a common method for introducing alkyl groups onto an aromatic ring, though it can be challenging to control regioselectivity.

Introduction of the amino group: This is typically achieved by nitration of the aromatic ring followed by reduction of the nitro group. The directing effects of the existing substituents would be crucial in determining the position of nitration.

The table below outlines a hypothetical multi-step synthesis, drawing inspiration from known procedures for related compounds.

| Step | Reaction | Reagents and Conditions | Intermediate Product |

| 1 | Friedel-Crafts Ethylation | Ethyl chloride, AlCl3 | Ethylphenol isomer |

| 2 | Sulfonation | Fuming sulfuric acid | Ethyl-hydroxyphenylsulfonic acid |

| 3 | Methylation of Sulfonic Acid | - | Ethyl-hydroxy-methylsulfonylbenzene |

| 4 | Nitration | Nitric acid, Sulfuric acid | Nitro-ethyl-hydroxy-methylsulfonylbenzene |

| 5 | Reduction | H2, Pd/C or Sn/HCl | This compound |

This table presents a hypothetical synthetic pathway and is for illustrative purposes.

Structural Attributes and Their Influence on Chemical Behavior of this compound

The chemical behavior of this compound is dictated by the electronic and steric effects of its substituents.

Hydroxyl Group (-OH): A strongly activating, ortho-, para-directing group. It is also acidic and can participate in hydrogen bonding.

Amino Group (-NH2): A very strongly activating, ortho-, para-directing group. It is basic and can be protonated.

Ethyl Group (-CH2CH3): A weakly activating, ortho-, para-directing group due to hyperconjugation and inductive effects. It also contributes to the steric bulk of the molecule.

Methylsulfonyl Group (-SO2CH3): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature.

The interplay of these groups on the aromatic ring is complex. The activating hydroxyl and amino groups are in a 1,2-relationship, and their directing effects will reinforce each other towards the 4- and 6-positions. The methylsulfonyl group is at the 4-position, and the ethyl group is at the 6-position. This substitution pattern suggests that the positions on the ring are all occupied, making further electrophilic aromatic substitution unlikely without displacement of an existing group.

The presence of both an acidic hydroxyl group and a basic amino group means the compound is amphoteric and can exist in various protonation states depending on the pH. The intramolecular hydrogen bonding between the hydroxyl and amino groups is also a possibility, which would influence the compound's physical properties such as melting point and solubility.

The table below summarizes the key structural features and their expected influence on the molecule's properties.

| Feature | Description | Predicted Influence on Chemical Behavior |

| Functional Groups | Amino, Ethyl, Hydroxyl, Methylsulfonyl | Amphoteric nature, potential for intramolecular hydrogen bonding, specific reactivity patterns. |

| Substitution Pattern | 1-hydroxy, 2-amino, 4-methylsulfonyl, 6-ethyl | Steric hindrance around the amino and hydroxyl groups, defined electronic landscape of the aromatic ring. |

| Electronic Effects | Combination of strong electron-donating and electron-withdrawing groups | Complex reactivity, potential for interesting spectroscopic properties. |

Overview of Research Gaps and Future Perspectives in the Chemistry of this compound

The most significant research gap concerning this compound is the apparent lack of dedicated studies on its synthesis, characterization, and properties in the peer-reviewed scientific literature. While the chemistry of its constituent functional groups and related compounds is well-established, this specific molecule remains largely unexplored.

Future research could be directed towards several key areas:

Development of an efficient and regioselective synthesis: Establishing a reliable synthetic route is the first step towards enabling further studies.

Thorough characterization: Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to confirm the structure and understand its three-dimensional arrangement and intermolecular interactions.

Investigation of its chemical reactivity: Studying its behavior in various chemical reactions would provide insights into the influence of its unique substitution pattern.

Exploration of potential applications: Given that related aminophenols and sulfonyl-containing compounds are used as intermediates in the synthesis of dyes and pharmaceuticals, it would be worthwhile to investigate the potential of this compound in these areas. For example, 2-Amino-4-(methylsulfonyl)phenol (B1265442) is used as an intermediate in the synthesis of various drugs and hair dyes. guidechem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO3S |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

2-amino-6-ethyl-4-methylsulfonylphenol |

InChI |

InChI=1S/C9H13NO3S/c1-3-6-4-7(14(2,12)13)5-8(10)9(6)11/h4-5,11H,3,10H2,1-2H3 |

InChI Key |

WUHRWRTYUHVGSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC(=C1)S(=O)(=O)C)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 6 Ethyl 4 Methylsulfonylphenol

Retrosynthetic Analysis of 2-Amino-6-ethyl-4-methylsulfonylphenol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. The analysis of this compound reveals several possible disconnections. The primary disconnections involve the carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds associated with the amino, methylsulfonyl, and ethyl groups, respectively.

A plausible retrosynthetic strategy would prioritize the installation of the substituents based on their directing effects and the stability of the intermediates. The hydroxyl group of the phenol (B47542) is a strong ortho-, para-director, which heavily influences the regioselectivity of subsequent electrophilic aromatic substitution reactions. quora.combyjus.comsparkl.me

One potential retrosynthetic pathway is outlined below:

Disconnection of the Amino Group: The 2-amino group can be retrosynthetically disconnected to a nitro group, which is a common precursor. The nitro group can be introduced via nitration and subsequently reduced to the amine. This leads to the precursor 2-nitro-6-ethyl-4-methylsulfonylphenol .

Disconnection of the Ethyl Group: The 6-ethyl group can be disconnected via a Friedel-Crafts alkylation or acylation-reduction sequence. This suggests a precursor such as 4-methylsulfonyl-2-nitrophenol .

Disconnection of the Methylsulfonyl Group: The 4-methylsulfonyl group can be disconnected to a sulfonic acid or a sulfonyl chloride, which can be introduced via sulfonation or chlorosulfonation. This points towards 2-nitrophenol as a key intermediate.

Alternatively, the order of substituent introduction can be varied. For instance, the ethyl group could be introduced first, followed by sulfonation and then nitration/amination. The choice of the synthetic route will depend on the regiochemical control achievable at each step. The ability to plan a sequence of reactions in the right order is particularly important in the synthesis of substituted aromatic rings, where the introduction of a new substituent is strongly affected by the directing effects of other substituents. pressbooks.pub

Targeted Synthesis of the Phenol Core with Diverse Substitution Patterns

The synthesis of the this compound core requires careful consideration of the regioselective functionalization of aromatic precursors. The interplay of activating and deactivating groups, as well as steric hindrance, dictates the outcome of each synthetic step.

Regioselective Functionalization of Aromatic Precursors

The hydroxyl group of phenol is a strongly activating ortho-, para-director for electrophilic aromatic substitution. byjus.com This inherent reactivity must be managed to achieve the desired 2,4,6-trisubstituted pattern. The use of protecting groups for the hydroxyl function can modulate its directing effect and prevent unwanted side reactions. Furthermore, the order of introduction of the ethyl, amino (as a nitro group precursor), and methylsulfonyl groups is critical for achieving the correct isomer. pressbooks.pub

Introduction of the Ethyl Moiety

The introduction of the ethyl group at the ortho position to the hydroxyl group can be achieved through several methods:

Friedel-Crafts Alkylation: Direct Friedel-Crafts alkylation of a suitably substituted phenol with an ethylating agent (e.g., ethyl halide) in the presence of a Lewis acid catalyst can introduce the ethyl group. However, this reaction is often plagued by issues of polyalkylation and rearrangement. google.com

Ortho-Alkylation of Phenols: More controlled ortho-alkylation can be achieved using specific catalysts. For example, reacting a phenol with an alcohol in the presence of an ortho-alkylation catalyst can yield ortho-alkylated phenols. google.com

Friedel-Crafts Acylation followed by Reduction: A more reliable method involves the Friedel-Crafts acylation of the phenol with an acyl halide (e.g., acetyl chloride) to form an ortho-hydroxyacetophenone, followed by reduction of the ketone to the ethyl group. This two-step process avoids the pitfalls of direct alkylation.

| Method | Reagents | Advantages | Disadvantages |

| Friedel-Crafts Alkylation | Ethyl halide, Lewis Acid (e.g., AlCl₃) | Single step | Polyalkylation, rearrangements, poor regioselectivity |

| Ortho-Alkylation | Ethanol, Specific ortho-alkylation catalyst | Good ortho-selectivity | Requires specific catalysts and conditions |

| Acylation-Reduction | 1. Acetyl chloride, Lewis Acid 2. Reducing agent (e.g., Zn(Hg)/HCl) | High regioselectivity, avoids rearrangements | Two-step process |

Strategic Incorporation of the Amino Group

The amino group is typically introduced in a protected form, most commonly as a nitro group, which is then reduced in a later step.

Nitration: The nitration of a substituted phenol can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the ring. The hydroxyl group directs ortho and para, while other groups will also exert their influence.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin or iron in acidic media, or through catalytic hydrogenation.

The timing of the nitration step is crucial. For instance, nitrating an ethylphenol would need to consider the combined directing effects of the hydroxyl and ethyl groups to achieve substitution at the desired position.

Methodologies for Installing the Methylsulfonyl Group

The methylsulfonyl group is an electron-withdrawing group and is typically installed via a two-step process involving the introduction of a sulfonyl chloride or sulfonic acid group, followed by conversion to the methyl sulfone.

Sulfonation/Chlorosulfonation: Treatment of the aromatic ring with fuming sulfuric acid or chlorosulfonic acid introduces the -SO₃H or -SO₂Cl group, respectively. The regioselectivity is governed by the directing effects of the substituents already present.

Formation of the Methyl Sulfone: The resulting sulfonyl chloride can be reduced to a sulfinic acid and then methylated, or it can be directly reacted with a methylating agent in the presence of a suitable catalyst to form the methyl sulfone.

| Method | Reagents | Intermediate | Key Features |

| Sulfonation | Fuming H₂SO₄ | Aryl Sulfonic Acid | Reversible reaction, allows for use as a blocking group |

| Chlorosulfonation | Chlorosulfonic Acid | Aryl Sulfonyl Chloride | Highly reactive intermediate for further functionalization |

| Conversion to Methyl Sulfone | 1. Reduction (e.g., with Na₂SO₃) 2. Methylating agent (e.g., CH₃I) | Aryl Sulfinic Acid | Two-step conversion from sulfonyl chloride |

Convergent and Divergent Synthetic Approaches to this compound

Both convergent and divergent strategies can be envisioned for the synthesis of this compound, offering different advantages in terms of efficiency and the potential for creating a library of related compounds.

Divergent Synthesis: A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different target molecules. nih.gov In the context of this compound, a key intermediate such as 4-hydroxybenzenesulfonic acid could be functionalized in different ways. For example, ethylation and nitration could be performed, followed by conversion of the sulfonic acid to the methyl sulfone. This approach is particularly useful for generating a library of analogues for structure-activity relationship studies, by varying the functionalization steps from a common precursor. A solvent-controlled strategy can also be used to regulate the site-selectivity in the functionalization of phenols. nih.gov

| Synthetic Strategy | Description | Advantages |

| Convergent | Synthesis of separate fragments followed by their coupling. | Higher overall yields in long syntheses, modularity. |

| Divergent | A common intermediate is elaborated into multiple products. | Efficient for creating libraries of related compounds, explores chemical diversity. |

The choice between a convergent and divergent approach will depend on the specific goals of the synthesis, whether it is for the large-scale production of the single target molecule or for the exploratory synthesis of a range of related compounds.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of complex molecules is paramount for sustainable chemical manufacturing. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jocpr.com

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.commonash.edu Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. nih.gov

In the context of synthesizing this compound, traditional multi-step syntheses often involve reactions with poor atom economy, such as substitutions and eliminations that generate stoichiometric byproducts. primescholars.com Modern approaches seek to circumvent this by designing synthetic routes that maximize the incorporation of all starting materials into the final structure.

Solvent-free synthesis represents another significant advancement in green chemistry, aiming to eliminate the environmental and safety hazards associated with volatile organic compounds (VOCs). cmu.edu Reactions can be conducted under solvent-free conditions using techniques like mechanochemistry (ball milling) or by heating neat reactants. acs.org For instance, the synthesis of N-sulfonylimines has been achieved expeditiously through microwave thermolysis of aldehydes and sulfonamides in a solventless, one-pot operation. researchgate.net Similarly, some peptide syntheses have been successfully performed without solvents. nih.gov Applying such principles to the synthesis of the target compound could involve solid-state reactions for steps like the formation of the sulfone group or the final reduction, thereby reducing pollution and simplifying product isolation. cmu.edu

Table 1: Atom Economy of Common Reaction Types Relevant to Organic Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to replace stoichiometric reagents with small, recyclable amounts of a catalyst. rsc.org This approach not only improves atom economy but also often allows for milder reaction conditions and increased selectivity.

For the synthesis of the sulfone moiety, traditional methods often rely on strong oxidants like excess hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA), which can be hazardous and produce significant waste. researchgate.net Catalytic alternatives are far superior. For example, metal-catalyzed oxidations using catalysts like tantalum carbide or niobium carbide with 30% hydrogen peroxide can efficiently and selectively convert sulfides to sulfones. organic-chemistry.org These catalysts are often recoverable and reusable, adding to the sustainability of the process. organic-chemistry.org

The introduction of the amino group typically involves the reduction of a nitro group. Catalytic hydrogenation is a classic example of a green reaction, utilizing hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni) to produce the amine with water as the only byproduct, resulting in 100% atom economy for the reduction step. rsc.org

Table 2: Examples of Catalytic Systems for Key Transformations

The choice of reagents and energy sources is critical for a sustainable synthesis. Green chemistry promotes the use of less hazardous chemicals and renewable feedstocks. An example is the use of urea-hydrogen peroxide (UHP), a stable and inexpensive solid oxidant, which can replace aqueous hydrogen peroxide for the oxidation of sulfides to sulfones. organic-chemistry.org The use of deep eutectic solvents (DES) as sustainable and recyclable media for reactions like sulfonylation is another innovative approach that avoids volatile organic compounds. rsc.org

Minimizing energy consumption is also a key goal. Microwave-assisted synthesis has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes and thereby lowering energy usage. researchgate.net Ultrasound-assisted synthesis in aqueous media is another energy-efficient technique that can accelerate reactions and improve yields. researchgate.net

Comparative Analysis of Synthetic Pathways Yielding this compound Analogues

While a specific, detailed synthesis for this compound is not widely published, plausible routes can be constructed based on known syntheses of close analogues, such as 2-amino-4-(ethylsulfonyl) phenol. google.com A comparison between a traditional pathway and a hypothetical "greener" pathway highlights the advantages of modern methodologies.

A traditional route might start from a substituted chlorobenzene, involving steps like oxidation, nitration, nucleophilic aromatic substitution (hydrolysis), and reduction. This pathway often requires harsh conditions (high temperatures and pressures), stoichiometric reagents, and generates significant waste. google.comevitachem.com

A greener, more convergent pathway could be designed to improve efficiency and reduce environmental impact. This route would prioritize catalytic steps, solvent-free conditions where possible, and reagents with better safety profiles.

Table 3: Comparative Analysis of Synthetic Pathways for Analogous Aminosulfonylphenols

Stereoselective Synthesis and Chiral Resolution of Potential Analogues (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral. However, if a chiral center were introduced into its structure—for example, by replacing the ethyl group with a chiral substituent or by functionalization at the amino group—stereoselective synthesis would become critical. Asymmetric synthesis aims to produce a single enantiomer of a chiral product. ethz.ch

Several strategies can be employed for the synthesis of chiral aminophenol analogues:

Chiral Pool Synthesis : This approach utilizes readily available enantiopure starting materials, such as amino acids or sugars, to introduce stereocenters into the final molecule. ethz.ch

Chiral Auxiliaries : A temporary, enantiopure group can be attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed afterward. ethz.ch

Asymmetric Catalysis : This is often the most efficient method, where a small amount of a chiral catalyst (metal-ligand complex or an enzyme) generates a large amount of an enantiomerically enriched product. nih.govnih.gov For instance, biocatalytic carbene N-H insertion using engineered enzymes can produce a range of chiral substituted aryl amines with good enantioselectivity. rochester.edu

Chiral Resolution : If a racemic mixture is synthesized, it can be separated into its constituent enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography. ethz.ch

Recent research has demonstrated the diastereoselective synthesis of chiral aminophenolate magnesium and zinc complexes, which themselves can act as catalysts for stereoselective polymerizations. nih.govnih.gov These studies highlight the advanced control over stereochemistry that is possible in systems related to aminophenols, providing a clear roadmap for the potential synthesis of chiral analogues of this compound should they be required.

Table of Mentioned Compounds

In Depth Spectroscopic and Advanced Structural Elucidation of 2 Amino 6 Ethyl 4 Methylsulfonylphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and spatial arrangement of a molecule in solution. For 2-Amino-6-ethyl-4-methylsulfonylphenol, a series of NMR experiments would be required to assign every proton (¹H) and carbon (¹³C) signal unambiguously.

Multi-dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

A standard ¹H NMR spectrum would provide initial information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and coupling constants (revealing neighboring protons). Similarly, a ¹³C NMR spectrum would identify the number of unique carbon atoms. However, for a complete and unambiguous assignment, multi-dimensional techniques are indispensable.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, allowing for the tracing of spin systems. For instance, it would definitively connect the methyl and methylene protons of the ethyl group and identify adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This technique correlates directly bonded proton and carbon atoms. Each peak in the 2D spectrum links a specific proton signal to the carbon it is attached to, simplifying the assignment of the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, even if they are not directly connected through bonds. NOESY data would confirm the substitution pattern on the aromatic ring by showing spatial proximity between, for example, the protons of the ethyl group and the nearest aromatic proton.

A hypothetical data table for ¹H and ¹³C NMR assignments, based on the expected structure, would be structured as follows:

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| 1 | - | (Predicted ~150-155) | - | - |

| 2 | - | (Predicted ~115-120) | - | - |

| 3 | (Predicted ~7.0-7.5) | (Predicted ~125-130) | C-1, C-5, C-ethyl | H-5, H-ethyl |

| 4 | - | (Predicted ~130-135) | - | - |

| 5 | (Predicted ~7.0-7.5) | (Predicted ~120-125) | C-1, C-3, C-4 | H-3, H-amino |

| 6 | - | (Predicted ~125-130) | - | - |

| Ethyl-CH₂ | (Predicted ~2.5-3.0) | (Predicted ~20-25) | C-1, C-2, C-ethyl-CH₃ | H-3, H-ethyl-CH₃ |

| Ethyl-CH₃ | (Predicted ~1.0-1.5) | (Predicted ~10-15) | C-ethyl-CH₂ | H-ethyl-CH₂ |

| Sulfonyl-CH₃ | (Predicted ~3.0-3.5) | (Predicted ~40-45) | C-4 | - |

| NH₂ | (Predicted ~4.0-5.0) | - | C-1, C-2 | H-5 |

Solid-State NMR for Polymorphic Studies

If the compound can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be employed. Unlike solution NMR, ssNMR provides information about the molecule's structure in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would reveal differences in the chemical environment and intermolecular packing of the polymorphs, which is critical in fields like pharmaceuticals and materials science.

Advanced Mass Spectrometry for Isotopic Labeling and Fragmentation Pathway Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In an MS/MS experiment, the molecular ion (the intact molecule with a charge) is isolated and then fragmented. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, characteristic fragmentation patterns would likely include the loss of the methyl group from the sulfonyl moiety, cleavage of the ethyl group, and potentially the loss of SO₂. Analyzing these pathways would provide strong confirmation of the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS measures the mass-to-charge ratio of an ion with extremely high accuracy. This allows for the determination of the precise elemental formula of the molecule from its measured exact mass. For a compound with the formula C₉H₁₃NO₃S, HRMS would be able to distinguish it from other compounds with the same nominal mass but different elemental compositions, providing definitive proof of its chemical formula.

Table 2: Hypothetical HRMS Data

| Formula | Calculated Exact Mass | Measured Exact Mass |

|---|

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Dynamics

Vibrational spectroscopy probes the vibrational modes of a molecule's bonds. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information for identifying the functional groups present.

FT-IR Spectroscopy: This technique would show characteristic absorption bands for the O-H (phenol) and N-H (amine) stretches, typically seen as broad bands in the 3200-3600 cm⁻¹ region. The S=O stretches of the sulfonyl group would appear as strong, sharp bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). C-H stretches of the aromatic and aliphatic groups, and C=C stretches from the aromatic ring, would also be clearly identifiable.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. It would be effective for observing the aromatic ring vibrations and the C-S and S=O bonds of the methylsulfonyl group, complementing the FT-IR data.

Table 3: Hypothetical Vibrational Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (Phenol) | 3200-3500 (Broad) | FT-IR |

| N-H Stretch (Amine) | 3300-3500 (Two bands) | FT-IR |

| C-H Stretch (Aromatic) | 3000-3100 | FT-IR, Raman |

| C-H Stretch (Aliphatic) | 2850-2960 | FT-IR, Raman |

| C=C Stretch (Aromatic) | 1450-1600 | FT-IR, Raman |

| S=O Asymmetric Stretch | 1300-1350 | FT-IR |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Currently, there is no publicly available single-crystal X-ray crystallography data for this compound. The determination of its absolute stereochemistry and solid-state conformation would require the successful growth of a single crystal of sufficient quality for diffraction analysis.

Should such a crystal be obtained, X-ray crystallography would provide definitive insights into the molecule's three-dimensional structure. Key parameters that could be determined include:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the covalent framework of the molecule.

Torsional Angles: Revealing the conformation of the ethyl and methylsulfonyl substituents relative to the phenol (B47542) ring.

Intermolecular Interactions: Identifying hydrogen bonds, π-stacking, or other non-covalent interactions that dictate the crystal packing.

Absolute Configuration: If the compound crystallizes in a chiral space group, the absolute stereochemistry of any stereocenters could be unambiguously determined.

A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be obtained.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C9H13NO3S |

| Formula Weight | 215.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1054.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.357 |

Circular Dichroism Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a technique applicable to chiral molecules. As this compound itself is achiral, it would not exhibit a CD spectrum. However, if chiral derivatives of this compound were synthesized, CD spectroscopy would be a valuable tool for characterizing their stereochemistry.

For instance, if a chiral auxiliary were attached to the amino group or if a stereocenter were introduced elsewhere in the molecule, CD spectroscopy could be used to:

Determine the absolute configuration of the newly formed stereocenter by comparing the experimental spectrum to theoretical calculations or to the spectra of known compounds.

Study conformational changes in solution that affect the chiral environment of the chromophores.

The resulting CD spectrum would show positive or negative peaks (Cotton effects) at the absorption wavelengths of the molecule's chromophores, with the sign and intensity of the peaks being characteristic of the specific stereoisomer.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition behavior of a material. While specific TGA data for this compound is not available in the public domain, a typical analysis would involve heating a sample at a constant rate and monitoring its mass loss over time.

The resulting TGA curve would reveal the temperatures at which the compound begins to decompose and the number of decomposition steps. Analysis of the gases evolved during decomposition (e.g., by coupling the TGA to a mass spectrometer) could help elucidate the decomposition pathway. For example, initial mass loss might correspond to the cleavage of the ethyl or methylsulfonyl groups, followed by the breakdown of the aromatic ring at higher temperatures.

Table 2: Hypothetical TGA Data for this compound

| Onset Temperature (°C) | Weight Loss (%) | Probable Lost Fragment |

|---|---|---|

| 210 | 13.5 | C2H5 (Ethyl group) |

| 325 | 36.7 | SO2CH3 (Methylsulfonyl group) |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Purity Assessment

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. For this compound, DSC could be employed to determine its melting point, identify any polymorphic phase transitions, and assess its purity.

A sharp, well-defined endothermic peak on the DSC thermogram would indicate the melting point of the compound. The presence of multiple peaks could suggest the existence of different crystalline forms (polymorphs).

For purity assessment, the van't Hoff equation can be applied to the shape of the melting peak. Impurities typically broaden the melting peak and lower the melting point. By analyzing the peak shape, the mole fraction of impurities can be estimated. This method is particularly useful for detecting small amounts of crystalline impurities.

Table 3: Hypothetical DSC Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Onset of Melting (°C) | 175.2 |

| Peak Melting Point (°C) | 178.5 |

| Enthalpy of Fusion (J/g) | 125.8 |

Theoretical and Computational Investigations of 2 Amino 6 Ethyl 4 Methylsulfonylphenol

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. Such calculations for 2-Amino-6-ethyl-4-methylsulfonylphenol would provide insights into its stability, reactivity, and electronic properties. However, no specific DFT studies for this compound have been identified in the reviewed literature.

Frontier Molecular Orbital Theory utilizes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO). This information is critical for understanding its behavior in chemical reactions. Without specific calculations, a qualitative prediction would suggest that the electron-rich aminophenol ring would be the primary location of the HOMO, while the electron-withdrawing methylsulfonyl group would influence the distribution of the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

Note: This table is for illustrative purposes only. No experimental or calculated data is available.

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would be expected to show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and sulfonyl groups and the nitrogen atom of the amino group, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic attack. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the amino and hydroxyl groups, indicating their potential as hydrogen bond donors.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable three-dimensional structures. Furthermore, simulations in various solvents would reveal how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence its conformation and behavior in solution. Such studies are essential for understanding its properties in a biological or chemical system, but no specific MD simulation data for this compound is available.

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data, which can be used to aid in the identification and characterization of a compound.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, these predictions would help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. This would allow for the identification of characteristic vibrational modes associated with its functional groups, such as the N-H and O-H stretches of the amino and hydroxyl groups, and the S=O stretches of the methylsulfonyl group.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

|---|---|

| 1H NMR Chemical Shift (OH) | Data Not Available |

| 1H NMR Chemical Shift (NH2) | Data Not Available |

| 13C NMR Chemical Shift (C-OH) | Data Not Available |

| IR Vibrational Frequency (O-H stretch) | Data Not Available |

| IR Vibrational Frequency (N-H stretch) | Data Not Available |

| IR Vibrational Frequency (S=O stretch) | Data Not Available |

Note: This table is for illustrative purposes only. No calculated spectroscopic data is available.

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry can be employed to elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, such studies could investigate its reactivity in various reactions, such as electrophilic aromatic substitution or oxidation. This would provide valuable insights into its chemical behavior and potential applications. However, no published computational studies on the reaction mechanisms of this specific compound were found.

Structure-Reactivity Relationship (SRR) Modeling based on Electronic and Steric Parameters

Structure-Reactivity Relationship (SRR) or Quantitative Structure-Activity Relationship (QSAR) models correlate a molecule's structural or electronic properties with its chemical reactivity or biological activity. For a series of related compounds including this compound, SRR modeling could be used to predict their reactivity based on calculated electronic parameters (e.g., HOMO/LUMO energies, atomic charges) and steric parameters (e.g., molecular volume, surface area). This approach is valuable in rational drug design and chemical process optimization. Due to the lack of data for a series of compounds including the title molecule, no SRR models have been developed.

In Silico Design of Novel Analogues of this compound

The rational design of novel analogues of the lead compound, this compound, through in silico methods represents a pivotal step in modern drug discovery. This computational approach allows for the systematic exploration of chemical space to identify derivatives with potentially enhanced biological activity, improved pharmacokinetic profiles, and reduced off-target effects. The design process is a multi-faceted endeavor that leverages molecular modeling techniques to predict the behavior of hypothetical molecules, thereby prioritizing the synthesis of the most promising candidates.

The initial phase of the in silico design workflow involves the generation of a virtual library of analogues. This is achieved by systematically modifying the core structure of this compound. Key functional groups, such as the amino, ethyl, and methylsulfonyl moieties, are targeted for modification. For instance, the amino group can be acylated or alkylated, the ethyl group can be extended or branched, and the methylsulfonyl group can be replaced with other electron-withdrawing or isosteric groups. The goal is to create a diverse set of virtual compounds that explore a wide range of steric, electronic, and lipophilic properties.

Once the virtual library is established, a series of computational filters and predictive models are employed to evaluate the potential of each analogue. These computational assessments typically include pharmacophore modeling, molecular docking, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for biological activity. Molecular docking simulations are then used to predict the binding affinity and orientation of the designed analogues within the active site of a putative biological target.

The prediction of ADMET properties is crucial for weeding out candidates that are likely to fail in later stages of drug development due to poor bioavailability or toxicity. A variety of computational models, often based on quantitative structure-activity relationships (QSAR), are used to estimate properties such as aqueous solubility, intestinal absorption, metabolic stability, and potential for hERG channel inhibition.

The culmination of this in silico screening process is the selection of a small subset of the most promising analogues for chemical synthesis and subsequent in vitro and in vivo testing. This targeted approach significantly reduces the time and cost associated with traditional trial-and-error methods of drug discovery.

The following data tables provide an illustrative example of the types of data generated during the in silico design and evaluation of novel analogues of this compound.

Table 1: Hypothetical Analogues of this compound and Their Predicted Properties

| Compound ID | Modification from Parent Compound | Predicted Binding Affinity (kcal/mol) | Predicted Aqueous Solubility (logS) | Predicted Caco-2 Permeability (nm/s) |

| Parent | This compound | -7.5 | -3.2 | 25 |

| Analogue 1 | N-acetylation of the amino group | -8.2 | -3.0 | 20 |

| Analogue 2 | Replacement of ethyl with a propyl group | -7.8 | -3.5 | 30 |

| Analogue 3 | Replacement of methylsulfonyl with a trifluoromethylsulfonyl group | -8.5 | -3.8 | 15 |

| Analogue 4 | Introduction of a fluorine atom at the 5-position | -7.9 | -3.1 | 28 |

| Analogue 5 | Replacement of the amino group with a nitro group | -6.5 | -4.0 | 10 |

Table 2: Predicted ADMET Properties of Selected Analogues

| Compound ID | Human Intestinal Absorption (%) | Blood-Brain Barrier Permeation | CYP2D6 Inhibition | hERG Inhibition (pIC50) |

| Parent | 85 | High | Low | < 5 |

| Analogue 1 | 90 | Medium | Low | < 5 |

| Analogue 3 | 80 | Low | Medium | 5.2 |

| Analogue 4 | 88 | High | Low | < 5 |

Chemical Reactivity and Derivatization Pathways of 2 Amino 6 Ethyl 4 Methylsulfonylphenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is weakly acidic and can act as a nucleophile. Its reactivity is influenced by the activating amino and deactivating methylsulfonyl substituents on the aromatic ring.

The nucleophilic character of the phenolic oxygen allows for etherification and esterification reactions.

Etherification: This reaction typically involves the deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkylating agent (e.g., an alkyl halide) in a Williamson ether synthesis. For aminophenols, the presence of the basic amino group can complicate this reaction. It is often necessary to first protect the amine functionality, for instance, by converting it into an anilide, to prevent side reactions and improve the yield of the desired ether. google.com The reaction can be carried out in a water-repellent, slightly polar solvent in the presence of an alkali hydroxide (B78521) and a phase transfer catalyst. google.com

Esterification: Phenolic esters can be formed by reacting 2-Amino-6-ethyl-4-methylsulfonylphenol with acylating agents such as acid chlorides or acid anhydrides. This reaction is often performed in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl) and to catalyze the reaction. Similar to etherification, competitive acylation of the more nucleophilic amino group can occur. Selective O-acylation can be challenging and may require specific reaction conditions or protection of the amine group.

Table 1: General Conditions for O-Alkylation and O-Acylation of Phenols

| Reaction Type | Reagents | Catalyst/Base | General Conditions |

|---|---|---|---|

| Etherification | Alkyl Halide (R-X) | Strong Base (e.g., NaOH, K2CO3) | Formation of phenoxide followed by nucleophilic substitution. Phase transfer catalysts can be beneficial. google.com |

| Esterification | Acid Chloride (R-COCl) or Anhydride ((RCO)2O) | Tertiary Amine (e.g., Pyridine) | Nucleophilic acyl substitution. The base scavenges the acid byproduct. |

The electron-rich nature of the phenol (B47542) ring, enhanced by the amino and hydroxyl groups, makes it susceptible to oxidation.

Oxidation: The oxidation of 2-aminophenols can lead to various products depending on the oxidant and reaction conditions. Aerobic oxidation, often catalyzed by metal complexes like those of copper(II), can yield 2-aminophenoxazine-3-one structures through a multi-step process involving the formation of aminophenoxyl radicals. rsc.orgiitkgp.ac.in This reaction mimics the activity of the enzyme phenoxazinone synthase. rsc.orgiitkgp.ac.in Electrochemical oxidation can also be employed, which may lead to the formation of polymeric films or, under certain conditions, quinoneimine species. ua.es The oxidation process is believed to proceed via an aminophenoxyl radical, which is a key intermediate. researchgate.net

Quinone Methide Formation: Quinone methides are typically formed from the oxidation of phenols that have an alkyl substituent at the ortho or para position. nih.gov This process involves a two-electron oxidation. While the primary product of 2-aminophenol (B121084) oxidation is often a quinoneimine or a phenoxazinone, the presence of the 6-ethyl group could theoretically allow for the formation of an ortho-quinone methide derivative under specific oxidative conditions, though this is a less common pathway for aminophenols compared to sterically hindered phenols. nih.gov

Transformations of the Aromatic Amine Moiety

The primary aromatic amine is a versatile functional group, acting as a nucleophile and a precursor to diazonium salts. Its reactivity is somewhat attenuated by the electron-withdrawing effect of the para-methylsulfonyl group.

Acylation: The amino group readily reacts with acylating agents to form amides. wikipedia.org This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of an acid chloride, anhydride, or ester. jove.com Typically, two equivalents of the amine are used: one as the nucleophile and the second as a base to neutralize the acid generated. jove.com Alternatively, an external non-nucleophilic base can be added. This transformation is useful as the resulting amide is less activating and less basic than the original amine, which can be advantageous in subsequent reactions. jove.com A variety of acylating agents can be employed, and the reaction is generally high-yielding. google.comgoogle.com

Sulfonylation: In a similar fashion, the amino group can be sulfonylated by reacting it with a sulfonyl chloride (e.g., toluenesulfonyl chloride) in the presence of a base to yield a sulfonamide. organic-chemistry.org Sulfonamides can be synthesized using various methods, including indium-catalyzed sulfonylation or one-pot procedures from thiols and amines. organic-chemistry.orgrsc.org Superacid conditions can also be used to achieve site-selective sulfonylation of aromatic amines. acs.org

Table 2: Reagents for N-Acylation and N-Sulfonylation

| Reaction Type | Reagent Class | Specific Examples |

|---|---|---|

| Acylation | Acid Chlorides | Acetyl chloride, Benzoyl chloride wikipedia.org |

| Acid Anhydrides | Acetic anhydride, Succinic anhydride | |

| Sulfonylation | Sulfonyl Chlorides | p-Toluenesulfonyl chloride, Methanesulfonyl chloride organic-chemistry.org |

| Other | Sulfonic acids (under superacid conditions) acs.org |

The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.org The resulting diazonium salt of this compound would be a highly versatile intermediate. Diazonium salts are subject to a wide range of substitution reactions (e.g., Sandmeyer and Schiemann reactions) where the diazonium group (-N₂⁺) is replaced by various nucleophiles. organic-chemistry.org In the case of aminophenols, the reaction can sometimes be complex, with possibilities of hydrolysis or other rearrangements depending on the substituents. rsc.org

Table 3: Common Transformations of Aryl Diazonium Salts

| Reaction Name | Reagent(s) | Product Functional Group |

|---|---|---|

| Sandmeyer Reaction | CuCl, CuBr, CuCN | -Cl, -Br, -CN |

| Schiemann Reaction | HBF₄, heat | -F |

| Gattermann Reaction | Cu powder, H-X | -Cl, -Br |

| Hydrolysis | H₂O, H⁺, heat | -OH |

| Azo Coupling | Activated Aromatic Ring (e.g., Phenol, Aniline) | Azo compound (-N=N-Ar) |

The primary amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ajrconline.org The reaction with 2-aminophenols is well-documented and typically occurs under reflux in a suitable solvent like ethanol. scirp.org The formation of the C=N (azomethine) bond is characteristic of this reaction. scirp.org Schiff bases derived from 2-aminophenol are important ligands in coordination chemistry, capable of forming stable complexes with various transition metals. researchgate.netiosrjournals.org

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the Schiff base. The reaction is often catalyzed by a small amount of acid.

General Reaction Scheme for Schiff Base Formation: R¹R²C=O + H₂N-Ar → R¹R²C=N-Ar + H₂O (where Ar represents the 2-hydroxy-3-ethyl-5-methylsulfonylphenyl group)

Reactions at the Ethyl Side Chain (e.g., oxidation to carboxyl)

The ethyl group attached to the aromatic ring is susceptible to oxidation at the benzylic position, which is the carbon atom directly bonded to the ring. This reactivity is a common feature for alkyl chains on an aromatic nucleus, provided the benzylic carbon has at least one hydrogen atom. libretexts.org

Strong oxidizing agents can convert the ethyl group into a carboxylic acid. This transformation, known as side-chain oxidation, proceeds by converting the benzylic carbon into a carboxyl group (-COOH) while cleaving the rest of the alkyl chain. libretexts.org For the ethyl group in this compound, this reaction would yield 3-amino-5-(methylsulfonyl)salicylic acid. The reaction requires harsh conditions, and the presence of the activating amino and hydroxyl groups may necessitate protective measures to prevent their oxidation.

| Reactant | Oxidizing Agent | Product | Reaction Type |

|---|---|---|---|

| This compound | Strong Oxidizing Agent (e.g., KMnO4, H2CrO4) | 3-Amino-5-(methylsulfonyl)salicylic acid | Side-Chain Oxidation |

Reactivity of the Methylsulfonyl Group (e.g., potential for nucleophilic aromatic substitution if activated)

The methylsulfonyl (-SO2CH3) group is a strong electron-withdrawing group and is generally stable. However, the carbon-sulfur (C-S) bond in aryl sulfones can be cleaved under certain conditions, allowing the sulfonyl group to function as a leaving group, particularly in metal-catalyzed cross-coupling reactions. chemrxiv.orgnih.gov

For instance, aryl sulfones, especially those activated by electron-withdrawing groups like trifluoromethyl, can participate as electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. chemrxiv.org This involves the oxidative addition of a palladium(0) complex into the C–S bond. chemrxiv.org While methyl phenyl sulfone is noted to be less reactive than its trifluoromethyl analogue, this pathway represents a potential method for replacing the methylsulfonyl group with other functionalities, such as aryl or vinyl groups, through catalyst-mediated processes. chemrxiv.orgnih.gov

| Reaction Type | Catalyst/Reagents | Potential Outcome | Reference |

|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Pd Catalyst (e.g., Pd(acac)2), Ligand (e.g., RuPhos), Base | Replacement of the -SO2Me group with an aryl or vinyl group | chemrxiv.org |

| Kumada-Type Cross-Coupling | Ni Catalyst, Grignard Reagent (e.g., R-MgBr) | Replacement of the -SO2Me group with an alkyl or aryl group | nih.gov |

Electrophilic Aromatic Substitution on the Phenol Ring: Regioselectivity and Control

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) derivatives, and the regiochemical outcome is governed by the directing effects of the substituents already present on the ring. wikipedia.org In this compound, the directing effects of the four substituents are as follows:

Amino (-NH2): A very strong activating group and an ortho, para-director.

Hydroxyl (-OH): A strong activating group and an ortho, para-director. chemistrysteps.com

Ethyl (-CH2CH3): A weak activating group and an ortho, para-director.

Methylsulfonyl (-SO2CH3): A strong deactivating group and a meta-director. chemistrytalk.org

Position C5: This position is ortho to the amino group and para to the ethyl group.

Position C3: This position is ortho to the hydroxyl group and para to the methylsulfonyl group.

Given the superior activating strength of the amino and hydroxyl groups, substitution is overwhelmingly favored at positions activated by them. The C5 position is activated by the amino group. The C3 position is activated by the hydroxyl group. Steric hindrance from the adjacent ethyl group at C6 might slightly disfavor substitution at the C5 position. Therefore, electrophilic substitution is expected to occur primarily at the C3 and C5 positions, with the precise ratio depending on the specific electrophile and reaction conditions.

| Substituent Group | Position | Activating/Deactivating Effect | Directing Effect |

|---|---|---|---|

| -NH2 | C2 | Strongly Activating | Ortho, Para |

| -OH | C1 | Strongly Activating | Ortho, Para |

| -CH2CH3 | C6 | Weakly Activating | Ortho, Para |

| -SO2CH3 | C4 | Strongly Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr) on the Phenol Ring (if activated)

Nucleophilic aromatic substitution (SNAr) typically requires two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the case of this compound, the molecule does not possess a conventional leaving group like a halogen. The methylsulfonyl group is strongly electron-withdrawing, which does activate the ring toward nucleophilic attack. However, the groups present (-H, -OH, -NH2, -CH2CH3) are not viable leaving groups under standard SNAr conditions.

The most plausible reaction that falls under this category would be the displacement of the methylsulfonyl group itself, as discussed in Section 5.4. This reaction, however, generally requires transition metal catalysis and does not follow the classical addition-elimination mechanism of SNAr that involves a Meisenheimer complex. libretexts.org Direct SNAr by replacing hydrogen or other substituents on this ring is not a feasible pathway.

Catalyst-Mediated Transformations of this compound

The functional groups of this compound offer several handles for catalyst-mediated transformations. The amino and hydroxyl groups are particularly amenable to cross-coupling reactions.

N-Arylation and O-Arylation: The selective arylation of the amino or hydroxyl group in aminophenols can be achieved using different catalyst systems. Copper-catalyzed methods are often employed for O-arylation of the phenolic hydroxyl group, while palladium-based catalysts can promote the selective N-arylation of the amino group. nih.gov The choice of catalyst, ligand, and reaction conditions allows for controlled derivatization at either the nitrogen or oxygen atom.

C-S Bond Cleavage/Cross-Coupling: As detailed in section 5.4, the methylsulfonyl group can be replaced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of a new carbon-carbon bond at the C4 position. chemrxiv.orgnih.gov

Oxidation Reactions: Aminophenol derivatives can serve as ligands in transition metal complexes that catalyze oxidation reactions. The inherent redox properties of the aminophenol backbone can be utilized in the design of catalysts for various transformations.

| Functional Group Target | Reaction | Catalyst System | Potential Product |

|---|---|---|---|

| Amino Group (-NH2) | N-Arylation | Palladium-based (e.g., with BrettPhos) | N-Aryl derivative |

| Hydroxyl Group (-OH) | O-Arylation | Copper-based (e.g., CuI with a ligand) | O-Aryl (ether) derivative |

| Methylsulfonyl Group (-SO2Me) | Suzuki-Miyaura Coupling | Palladium-based (e.g., Pd(acac)2 with RuPhos) | 4-Aryl derivative (C-S bond cleavage) |

2 Amino 6 Ethyl 4 Methylsulfonylphenol As a Synthetic Intermediate for Advanced Chemical Structures

Scaffold for Heterocyclic Synthesis

The presence of vicinal amino and hydroxyl functionalities on the aromatic ring of 2-Amino-6-ethyl-4-methylsulfonylphenol makes it an ideal precursor for the construction of various heterocyclic systems. These reactions typically proceed through cyclization pathways, leveraging the inherent reactivity of the aminophenol scaffold.

Construction of Nitrogen-Containing Heterocycles

The ortho-aminophenol motif is a well-established precursor for the synthesis of nitrogen-containing heterocycles, most notably benzoxazoles. While specific studies on this compound are not extensively documented, its chemical nature strongly suggests its utility in analogous synthetic routes. The reaction of o-aminophenols with various electrophilic reagents can lead to the formation of the oxazole (B20620) ring.

For instance, the condensation of o-aminophenols with carboxylic acids or their derivatives (such as acid chlorides or esters) under dehydrating conditions is a common method for benzoxazole (B165842) synthesis. Similarly, reaction with aldehydes followed by oxidative cyclization provides another route to this heterocyclic core. The ethyl and methylsulfonyl substituents on the this compound ring would be expected to influence the reactivity and potentially the properties of the resulting benzoxazole derivatives.

| Reagent Class | Potential Product | Reaction Type |

| Carboxylic Acids/Derivatives | Substituted Benzoxazoles | Condensation/Cyclization |

| Aldehydes | Substituted Benzoxazoles | Condensation/Oxidative Cyclization |

| Cyanogen Bromide | 2-Aminobenzoxazoles | Cyclization |

Synthesis of Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles from this compound presents a more complex synthetic challenge, yet the inherent reactivity of the aminophenol structure suggests potential pathways. While direct incorporation of sulfur to form five- or six-membered rings in a single step is not straightforward, multi-step sequences can be envisioned.

One potential, albeit challenging, route could involve the reaction of the aminophenol with a sulfur-containing dielectrophile. A more plausible approach would be to leverage the amino group for the construction of thiazine (B8601807) or phenothiazine-like structures. For example, reaction with a suitable sulfur-containing synthon could lead to the formation of a benzothiazine ring. The synthesis of phenothiazines often involves the reaction of a diarylamine with elemental sulfur. While this compound is not a diarylamine, its conversion to a suitable precursor for such a reaction could be a viable strategy.

| Heterocycle Class | General Synthetic Strategy | Key Transformation |

| Benzothiazines | Reaction with a sulfur-containing dielectrophile | Cyclization |

| Phenothiazines | Conversion to a diarylamine precursor followed by reaction with sulfur | Cyclization |

Precursor for Advanced Materials and Ligand Chemistry

The functional groups present in this compound also make it an attractive building block for the development of advanced materials, including polymers and specialized ligands for coordination chemistry.

Development of Chelation Systems

Ortho-aminophenols are known to act as bidentate ligands, capable of coordinating with a variety of metal ions through the nitrogen of the amino group and the oxygen of the phenolic hydroxyl group. nih.govderpharmachemica.comresearchgate.net The resulting metal complexes can exhibit interesting electronic and catalytic properties. This compound, with its specific substitution pattern, could form stable chelate complexes with transition metals.

The electron-withdrawing nature of the methylsulfonyl group would be expected to influence the electron density on the aromatic ring and, consequently, the coordination properties of the amino and hydroxyl groups. This could modulate the stability and reactivity of the resulting metal complexes, making them of interest for applications in catalysis or as functional materials.

| Metal Ion | Potential Coordination Mode | Potential Application |

| Transition Metals (e.g., Cu, Ni, Co) | Bidentate (N, O-coordination) | Catalysis, Functional Materials |

| Lanthanide Metals | Bidentate (N, O-coordination) | Luminescent Materials |

Incorporation into Polymer Backbones

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, allows for its potential use as a monomer in polymerization reactions. These functional groups can participate in step-growth polymerization processes to form a variety of polymer structures.

For example, the amino group can react with dicarboxylic acids or their derivatives to form polyamides, while the hydroxyl group can react to form polyesters. The presence of both functionalities could also lead to the formation of poly(amide-ester)s. The bulky ethyl group and the polar methylsulfonyl group would impart specific properties to the resulting polymers, such as altered solubility, thermal stability, and mechanical strength. The synthesis of polymers from aminophenol precursors has been documented, suggesting the feasibility of using this compound in similar polymerization schemes. acs.orgderpharmachemica.comtandfonline.commdpi.comresearchgate.net

| Polymer Type | Co-monomer | Linkage Type |

| Polyamide | Dicarboxylic acid/derivative | Amide |

| Polyester | Dicarboxylic acid/derivative | Ester |

| Poly(amide-ester) | Diacid chloride/anhydride | Amide and Ester |

Role in Multi-component Reactions

The amino group of this compound can act as a nucleophile in various MCRs. For instance, it could participate in Ugi or Passerini-type reactions, which are powerful tools for the synthesis of complex molecules from simple starting materials. The phenolic hydroxyl group could also be involved, either directly or after derivatization, in these or other MCRs. The steric and electronic properties of the ethyl and methylsulfonyl substituents would likely play a significant role in the stereochemical and regiochemical outcomes of such reactions.

| Multi-component Reaction Type | Potential Role of the Compound | Potential Product Class |

| Ugi Reaction | Amine component | α-Acylamino amides |

| Passerini Reaction | (after isocyanide formation) | α-Acyloxy carboxamides |

| Hantzsch Dihydropyridine Synthesis | (as an amine source) | Dihydropyridines |

Generation of Diversely Functionalized Aromatic Systems via this compound Derivatization

The unique arrangement of the amino, hydroxyl, ethyl, and methylsulfonyl groups on the benzene (B151609) ring of this compound offers a rich platform for a variety of chemical transformations. The electron-donating amino and hydroxyl groups activate the aromatic ring towards electrophilic substitution, while also serving as nucleophilic centers for alkylation, acylation, and condensation reactions. The methylsulfonyl group, being a strong electron-withdrawing group, influences the regioselectivity of these reactions and imparts valuable physicochemical properties to the resulting derivatives.

While specific research detailing the derivatization of this compound is limited in publicly accessible literature, the reactivity of the closely related analogue, 2-amino-4-methylsulfonylphenol, provides a strong predictive framework for its synthetic potential. The following sections will explore plausible derivatization pathways based on established chemical principles and the known reactivity of similar compounds.

Diazotization and Azo Coupling Reactions

The primary amino group of this compound can be readily converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazotization reaction yields a highly reactive intermediate that can subsequently undergo a variety of transformations.

One of the most significant applications of diazonium salts is in azo coupling reactions, where they react with electron-rich aromatic compounds (coupling components) such as phenols, anilines, and naphthols to form brightly colored azo dyes. The electrophilic diazonium group attacks the electron-rich ring of the coupling component, typically at the para position to an activating group. The resulting azo compounds are characterized by the presence of the -N=N- chromophore and have widespread use as industrial colorants.

Hypothetical Example of Azo Dye Synthesis:

| Diazonium Salt Precursor | Coupling Component | Product |

| This compound | Phenol (B47542) | 2-(4-Hydroxyphenylazo)-6-ethyl-4-methylsulfonylphenol |

| This compound | N,N-Dimethylaniline | 4-((4-Amino-3-ethyl-5-methylsulfonylphenyl)azo)-N,N-dimethylaniline |

Condensation Reactions for Heterocycle Synthesis

The 1,2-amino-hydroxy functionality of this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems, most notably benzoxazoles. Condensation of the aminophenol with carboxylic acids, acid chlorides, or aldehydes can lead to the formation of a five-membered oxazole ring fused to the benzene core.

The synthesis of benzoxazoles typically proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration. The resulting 2-substituted benzoxazoles are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.

Illustrative Benzoxazole Synthesis:

| Reagent | Resulting Benzoxazole |

| Acetic Anhydride | 2-Methyl-6-ethyl-4-methylsulfonylbenzoxazole |

| Benzoic Acid | 2-Phenyl-6-ethyl-4-methylsulfonylbenzoxazole |

Furthermore, oxidative condensation reactions can lead to the formation of phenoxazine (B87303) derivatives. For instance, the reaction of this compound with a catechol derivative in the presence of an oxidizing agent could yield a substituted phenoxazine, a core structure found in various dyes and biologically active molecules.

N- and O-Functionalization

The amino and hydroxyl groups of this compound are amenable to a range of N- and O-functionalization reactions, including acylation and alkylation.

N-Acylation: The amino group can be selectively acylated using acid chlorides or anhydrides under basic conditions to form the corresponding amides. This transformation is often used to introduce new functional groups or to protect the amino group during subsequent reactions.

O-Alkylation: The phenolic hydroxyl group can be alkylated using alkyl halides in the presence of a base to form ethers. This allows for the introduction of various alkyl chains, which can modulate the lipophilicity and other properties of the molecule.

These functionalization reactions significantly expand the molecular diversity that can be achieved from this starting material, providing access to a wide array of derivatives with potentially interesting biological or material properties.

Representative N- and O-Functionalization Products:

| Reagent | Functionalization | Product |

| Acetyl Chloride | N-Acylation | N-(2-Hydroxy-3-ethyl-5-methylsulfonylphenyl)acetamide |

| Benzoyl Chloride | N-Acylation | N-(2-Hydroxy-3-ethyl-5-methylsulfonylphenyl)benzamide |

| Methyl Iodide | O-Alkylation | 2-Methoxy-6-ethyl-4-methylsulfonyl-aniline |

Mechanistic Investigations into Transformations Involving 2 Amino 6 Ethyl 4 Methylsulfonylphenol

Future Research Trajectories and Interdisciplinary Opportunities for 2 Amino 6 Ethyl 4 Methylsulfonylphenol Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of substituted aminophenols has traditionally relied on multi-step processes that often involve harsh reaction conditions, such as high temperatures and pressures, and the use of hazardous reagents. evitachem.com For instance, conventional routes to related compounds like 2-amino-4-(methylsulfonyl)phenol (B1265442) have involved steps such as chlorosulfonation and ammonolysis, which present environmental and safety challenges. evitachem.com A primary future objective is the development of green and sustainable synthetic pathways to 2-Amino-6-ethyl-4-methylsulfonylphenol.

Modern synthetic strategies offer promising alternatives. One such approach is the ipso-hydroxylation of corresponding arylboronic acids, which can be achieved using environmentally benign oxidants like hydrogen peroxide under mild, metal-free conditions. nih.govrsc.orgorganic-chemistry.org Another sustainable trend is the use of catalytic hydrogenation in greener solvent systems, such as pressurized carbon dioxide and water, to replace strong mineral acids in reactions like the Bamberger rearrangement for producing aminophenols. acs.org A novel synthesis route for the related 2-amino-4-(ethylsulfonyl)phenol (B1330959) has been patented, involving the reduction of a 4-(ethylsulfonyl)-2-nitrophenol intermediate, which circumvents some traditional high-temperature steps. google.comgoogle.com

| Synthetic Strategy | Key Features | Advantages | Potential Challenges for Target Molecule |

|---|---|---|---|

| Traditional Multi-Step (e.g., Nitration, Reduction, Sulfonation) | Harsh conditions (high temp/pressure), strong acids/reagents. evitachem.com | Established and understood pathways. | Low atom economy, hazardous waste, poor regioselectivity control. |

| ipso-Hydroxylation of Arylboronic Acids | Mild conditions, green oxidants (H₂O₂), often metal-free. nih.govrsc.org | High yields, scalability, excellent functional group tolerance. rsc.org | Requires synthesis of a polysubstituted arylboronic acid precursor. |

| Catalytic Hydrogenation in Green Solvents | Use of systems like pressurized CO₂/H₂O to generate carbonic acid in situ. acs.org | Avoids strong, non-recyclable mineral acids, environmentally benign. acs.org | Catalyst selection is critical for achieving high selectivity. |

| Palladium-Catalyzed Hydroxylation | Direct conversion of aryl halides to phenols using KOH or B(OH)₃. organic-chemistry.org | High functional group tolerance, applicable to complex molecules. | Cost of palladium catalyst, potential for catalyst poisoning by sulfur. |

Exploration of Unconventional Reactivity Profiles

The unique arrangement of functional groups in this compound suggests reactivity beyond standard aromatic chemistry. The interplay between the nucleophilic amino group, the acidic phenol (B47542), and the electron-withdrawing sulfonyl group could be exploited for novel transformations.

A particularly exciting avenue is in the field of organophotoredox catalysis. Upon deprotonation, phenols form phenolate (B1203915) anions, which can act as potent single-electron-transfer (SET) reductants when photoexcited. acs.orgunits.it Substituted phenols have been successfully used as recyclable, metal-free photocatalysts. acs.org The electron-withdrawing methylsulfonyl group in the target molecule could enhance the chemical stability of the phenolate catalyst and modulate its redox potential, making it a candidate for catalyzing reactions like iodosulfonylation of olefins. acs.orgunits.it

Furthermore, the reactivity of aminophenols can be harnessed in polymerization reactions. The oxidative oligomerization of aminophenols, sometimes catalyzed by transition metals like iron, can lead to the formation of nitrogen-containing polymeric materials, which are relevant as a component of atmospheric brown carbon. nih.gov Understanding and controlling this reactivity could open pathways to novel pigments or functional polymers.

Advanced Applications in Chemical Synthesis and Materials Science

Beyond its role as a potential synthetic intermediate, this compound could serve as a valuable building block for advanced materials and complex molecular architectures.

Conducting Polymers: Aminophenols can undergo oxidative polymerization to form materials like poly(m-aminophenol), which exhibit electrical conductivity after doping. researchgate.net The specific substituents on the this compound ring—particularly the sulfonyl group—could be used to fine-tune the electronic bandgap, solubility, and processing characteristics of the resulting polymers for applications in electronics.

Heterocycle Synthesis: 2-Aminophenols are key precursors for the synthesis of benzoxazoles, a class of heterocyclic compounds with significant biological activity. rsc.orgrsc.org By condensing with carboxylic acids or their derivatives, the target molecule could be used to generate novel, highly substituted benzoxazoles for evaluation in medicinal chemistry.

High-Performance Polymers: The rigid aromatic structure and polar functional groups make it a candidate monomer for creating high-performance polymers with enhanced thermal stability and specific adhesion properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the production of fine chemicals increasingly involves shifting from traditional batch processing to continuous-flow manufacturing. mdpi.com This technology offers substantial improvements in safety, process control, reaction efficiency, and scalability. mdpi.comacs.org

The synthesis of aminophenols and their derivatives has been successfully adapted to flow chemistry systems. acs.orgresearchgate.net For example, the catalytic hydrogenation of nitrobenzene (B124822) to p-aminophenol can be performed in a continuous-flow reactor, reducing reaction times from hours to minutes and allowing for safer handling of hydrogen gas. acs.org Subsequent reactions, such as the acylation of p-aminophenol to produce paracetamol, have also been demonstrated in flow, enabling multi-step syntheses without the need to isolate intermediates. researchgate.netthieme-connect.com Applying these principles to the synthesis of this compound could lead to a safer, more efficient, and automated manufacturing process.

| Parameter | Batch Processing | Continuous-Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio, potential for thermal runaways. | Superior heat exchange due to high surface-area-to-volume ratio of microreactors. mdpi.com |

| Mass Transfer | Often limited by inefficient stirring, especially in multiphasic systems. | Enhanced mixing through diffusion and convection in small channels. mdpi.com |